molecular formula C31H20BrClFN3O2 B2757750 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 391230-39-0

3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Katalognummer: B2757750
CAS-Nummer: 391230-39-0
Molekulargewicht: 600.87
InChI-Schlüssel: KRKXODARFHNBLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolin-2-one core substituted with a pyrazoline ring and halogenated aryl groups. Its structure includes:

  • A 4,5-dihydro-1H-pyrazol-3-yl group with a 4-bromophenyl substituent at position 5 and a 4-fluorobenzoyl group at position 1.

Eigenschaften

CAS-Nummer

391230-39-0

Molekularformel

C31H20BrClFN3O2

Molekulargewicht

600.87

IUPAC-Name

3-[3-(4-bromophenyl)-2-(4-fluorobenzoyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H20BrClFN3O2/c32-21-10-6-18(7-11-21)27-17-26(36-37(27)31(39)20-8-13-23(34)14-9-20)29-28(19-4-2-1-3-5-19)24-16-22(33)12-15-25(24)35-30(29)38/h1-16,27H,17H2,(H,35,38)

InChI-Schlüssel

KRKXODARFHNBLS-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)Br

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H18BrClF N4O
Molecular Weight466.77 g/mol

The compound features a quinoline core with multiple substituents, including bromine and fluorine atoms, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of halogenated phenyl groups enhances lipophilicity, allowing better membrane permeability and potential interaction with target proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on several enzymes, including:

  • Monoamine oxidase (MAO) : Inhibitors have shown promise in treating depression and neurodegenerative diseases.
  • Cyclin-dependent kinases (CDKs) : Compounds targeting CDKs are being explored for their roles in cancer therapy.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of bromophenyl and fluorobenzoyl moieties may enhance these effects, making the compound a candidate for further investigation as an antimicrobial agent.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of similar quinoline derivatives. The ability to induce apoptosis in cancer cells through the modulation of signaling pathways makes this compound a subject of interest in cancer research.

Synthesis and Evaluation

A study synthesized various derivatives of pyrazole-based compounds, including the target molecule. The synthesized compounds were evaluated for their biological activities through various assays:

  • Cytotoxicity Assays : Evaluated against several cancer cell lines.
  • Antimicrobial Screening : Tested against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Studies : Focused on MAO and CDK inhibitors.

Results Summary

Activity TypeResult
CytotoxicityIC50 values ranged from 10 µM to 50 µM
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionMAO inhibition with IC50 values around 15 µM

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity of the compounds. For example, increasing the electron-withdrawing nature of substituents can enhance enzyme binding affinity.

Wissenschaftliche Forschungsanwendungen

The compound 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one exhibits a variety of potential applications within scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, and potential therapeutic uses, supported by relevant studies and data.

Synthesis and Structural Analysis

The synthesis of this compound involves the formation of a pyrazole and quinoline framework, which are both known for their diverse biological activities. The synthetic route typically includes:

  • Formation of Pyrazole : The initial step often involves the reaction between 4-bromophenyl and 4-fluorobenzoyl derivatives to create a substituted pyrazole.
  • Quinoline Integration : The subsequent steps involve the introduction of the quinoline moiety, which enhances the compound's biological profile.

The structural integrity and purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activities. For instance, compounds similar to 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one have been tested against various bacterial strains. A study highlighted that certain synthesized quinazolinone derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

Antiinflammatory Effects

The anti-inflammatory potential of this class of compounds has also been explored. For example, related compounds have shown effectiveness in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen . The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Anticancer Activity

There is emerging evidence suggesting that quinoline derivatives may have anticancer properties. Specific studies have reported that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated a series of quinazolinone derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs to 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests a promising avenue for further development in antimicrobial therapies.

Case Study 2: Anticancer Potential

In another study focusing on quinoline derivatives, researchers found that specific compounds induced apoptosis in breast cancer cell lines. The study highlighted the role of these compounds in disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death . This underscores the potential for developing novel anticancer agents based on this compound's structure.

Activity TypeTest Organism/Cell LineActivity LevelReference
AntibacterialStaphylococcus aureusSignificant Inhibition
AntifungalCandida albicansModerate Inhibition
AntiinflammatoryRat model (carrageenan test)Comparable to Ibuprofen
AnticancerBreast cancer cell linesInduced apoptosis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoline-Quinolinone Family

The following compounds (Table 1) share structural motifs with the target molecule, differing primarily in substituents and halogen placement:

Key Observations:

Halogen Influence: The target compound’s 4-fluorobenzoyl group may reduce metabolic degradation compared to acetyl or carboxylic acid groups in analogues (e.g., Compound 24) .

Synthetic Challenges: Lower yields in Compound 25 (27%) and 26 (22%) suggest that introducing dual halogens (e.g., Cl and Br) complicates synthesis, possibly due to steric hindrance or reactivity issues .

Functional Group Impact :

  • Carboxylic acid in Compound 24 improves water solubility but may limit blood-brain barrier penetration compared to the target compound’s neutral benzoyl group .
  • Acetyl substituents () offer metabolic stability but lack the electronic effects of fluorine .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, insights can be drawn from analogues:

  • Antimicrobial Activity: Example 5.17 (simpler pyrazolone) shows antimicrobial properties, suggesting the pyrazoline core is bioactive. The target compound’s additional quinolinone moiety may broaden its activity spectrum .
  • Solubility : The target compound’s high halogen content (Br, Cl, F) likely reduces aqueous solubility, necessitating formulation strategies for in vivo applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what purity levels are achievable?

  • Methodological Answer : The compound can be synthesized via multi-step procedures involving condensation reactions, cyclization, and purification by flash chromatography. For example, similar pyrazoline-containing compounds are prepared using general procedures (e.g., "Program G" in ), yielding 86% purity after HPLC analysis (>95% purity) . Key steps include solvent selection (e.g., dichloromethane/ethanol mixtures) and recrystallization. Researchers should validate purity using HPLC with C18 columns and acetonitrile/water gradients .

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the pyrazoline and quinolinone moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like carbonyls (e.g., 1591 cm⁻¹ for C=N in ). Mass spectrometry (MS) provides molecular weight validation .

Advanced Research Questions

Q. How do structural modifications at the pyrazoline and quinolinone moieties influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies (e.g., ) suggest that substituents like bromophenyl and fluorobenzoyl groups enhance receptor binding. Researchers should systematically modify substituents (e.g., replacing Br with Cl) and evaluate activity via in vitro assays (e.g., enzyme inhibition). Computational docking using crystallographic data (e.g., X-ray angles from ) can predict binding affinities .

Q. What methodologies are recommended for assessing environmental fate and biodegradation pathways?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which combines laboratory studies (hydrolysis, photolysis) and ecosystem modeling. Use gas chromatography-mass spectrometry (GC-MS) to track degradation products and LC-MS/MS for metabolite identification. Environmental persistence can be assessed via OECD 301 biodegradation tests .

Q. How can researchers resolve contradictions in reported synthetic yields and purity levels?

  • Methodological Answer : Discrepancies (e.g., 86% vs. 27% yields in ) may arise from solvent polarity or reaction time. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled temperature) and validate purity using identical analytical methods (e.g., HPLC with UV detection at 254 nm) .

Q. What crystallographic data are available to inform molecular modeling?

  • Methodological Answer : Single-crystal X-ray diffraction ( ) provides bond angles (e.g., N5–N4–C11–C10: 176.4°) and torsion angles critical for density functional theory (DFT) modeling. Use software like Mercury or SHELXL for structural refinement. Data-to-parameter ratios >15 (as in ) ensure reliability .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s antioxidant or antimicrobial potential?

  • Methodological Answer : Adopt randomized block designs (e.g., ) with split-split plots for multi-variable testing. For antioxidant assays, use DPPH radical scavenging or FRAP assays. For antimicrobial studies, follow CLSI guidelines with MIC/MBC determinations against Gram-positive/negative strains .

Q. What statistical approaches are suitable for analyzing bioactivity data?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., ). For dose-response curves, apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Principal Component Analysis (PCA) can identify SAR trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.